Home > Products > Screening Compounds P12469 > N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide
N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4600891
CAS Number:
Molecular Formula: C16H25N3O4S
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: While Sumatriptan does not share direct structural similarities with N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, its discussion in the context of the research paper suggests a potential shared target or mechanism of action, possibly related to 5-HT receptor activity. This paper focuses on the development of a selective serotonin one F receptor agonist (SSOFRA) and compares it to Sumatriptan's non-selective action. The pursuit of selective receptor activity within this class of compounds links Sumatriptan to the target compound. []

5-(4′-Fluorobenzamido)-3-(N-methyl-piperidin-4-yl)-1H-indole

Compound Description: This compound, identified as the first SSOFRA, displays clinical utility in migraine treatment. Although it exhibits high affinity and selectivity for the 5-HT1F receptor, it also demonstrates notable affinity for the 5-HT1A receptor. []

Relevance: Similar to Sumatriptan, this SSOFRA, while not structurally identical to N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, falls within the same research focus on selective serotonin receptor agonists. The paper highlights the need for improved selectivity over other 5-HT receptor subtypes, suggesting a potential area of overlap with the target compound. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

Compound Description: This compound represents another SSOFRA identified in the search for improved selectivity within this class. It exhibits significantly greater selectivity over the 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the previously mentioned SSOFRA. []

Relevance: This compound, although structurally distinct from N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, highlights the ongoing research for potent and selective SSOFRAs. The emphasis on selectivity profiles within this research area underscores a potential connection with the target compound's mechanism of action or therapeutic application. []

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

Compound Description: R 31 833 is a potent analgesic, exhibiting extremely high potency in comparison to morphine (over 10,000 times more potent). []

Relevance: R 31 833 shares a key structural motif with N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide: the presence of a substituted piperidine ring. Both compounds contain a 4-substituted piperidine ring, indicating a potential shared chemical space related to analgesic properties or interactions with similar biological targets. []

cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate (R 32 792)

Compound Description: R 32 792 is another potent analgesic from the same chemical series as R 31 833. This compound stands out for its extended duration of analgesic action. []

Relevance: R 32 792, like R 31 833, shares the core 4-substituted piperidine ring structure with N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide. This structural similarity, along with its potent and long-lasting analgesic properties, further strengthens the potential connection between the chemical space occupied by these compounds and their potential for biological activity, possibly related to pain management. []

N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352)

Compound Description: R 33 352 is an analgesic compound structurally related to R 31 833 and R 32 792 but with a notably shorter duration of action. []

Relevance: The presence of the 4-substituted piperidine ring in R 33 352 reinforces the significance of this structural feature in relation to N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide. Even with variations in the substituents on this core structure, the compounds retain analgesic properties, suggesting this specific scaffold could be a key pharmacophore in this series. []

N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)

Compound Description: R 30 730 is a potent analgesic, exhibiting a rapid onset of action and significantly greater potency compared to morphine (over 4,500 times). []

Relevance: R 30 730, like the previously mentioned R compounds, shares the 4-substituted piperidine ring structural feature with N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide. The consistent presence of this scaffold across multiple compounds with potent analgesic activity suggests a possible link between this structural motif and a specific mechanism of action or target related to pain relief. []

1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (MAC)

Compound Description: MAC is a multi-functional compound demonstrating potential in both anti-corrosion and anti-cancer applications. Its anti-cancer potential is linked to its interaction with the anaplastic lymphoma kinase (ALK) protein. []

Relevance: Although structurally dissimilar to N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, the presence of a methoxyphenyl group in both compounds is noteworthy. While this alone does not establish a strong structural link, it suggests a possible exploration of shared chemical space within the context of drug discovery, potentially involving modifications of this group to tune activity or selectivity profiles. []

Crizotinib

Compound Description: Crizotinib is a drug used in the treatment of cancer, specifically targeting the anaplastic lymphoma kinase (ALK) protein. It is used as a reference compound in the study of MAC's anti-cancer potential. []

Relevance: While Crizotinib does not share direct structural similarities with N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, its role as a comparator to MAC, which possesses a methoxyphenyl group similar to the target compound, suggests a potential avenue for investigating shared targets or mechanisms of action, possibly related to ALK inhibition or modulation. The exploration of this chemical space could offer insights into novel drug development strategies. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl)propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

Compound Description: SN003 acts as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. It exhibits high affinity and selectivity for CRF1 receptors and effectively inhibits CRF-induced cAMP accumulation and adrenocorticotropin hormone release. []

Relevance: SN003 contains a methoxyphenyl moiety, a structural feature also present in N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide. Although the overall structures differ, the presence of this common group suggests potential exploration of similar chemical space in drug design, potentially influencing interactions with biological targets or impacting pharmacological properties. []

[3H]SN003

Compound Description: [3H]SN003 serves as a radioligand for studying CRF1 receptor interactions. It displays characteristics consistent with antagonist binding and has a distribution pattern aligning with CRF1 receptor expression in rat brain regions. []

Relevance: As a radiolabeled version of SN003, which shares the methoxyphenyl group with N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, [3H]SN003 emphasizes the importance of this structural element in the context of receptor binding and pharmacological investigations. Understanding the structure-activity relationships influenced by this group in both SN003 and the target compound could guide future drug development efforts. []

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

Compound Description: AC-90179 acts as a highly selective serotonin 2A (5-HT2A) receptor inverse agonist, exhibiting potent antagonistic effects at both 5-HT2A and 5-HT2C receptors. []

Relevance: AC-90179 shares a significant structural similarity with N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide. Both compounds contain a methoxyphenyl group and a 1-methyl-4-piperidinyl moiety. This striking structural resemblance suggests that these compounds might exhibit similar biological activity profiles, particularly concerning serotonin receptor interactions. Understanding the specific structural variations and their influence on the pharmacological properties of these compounds could provide valuable insights for drug discovery in this area. []

Properties

Product Name

N~2~-(2-methoxyphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-(1-methylpiperidin-4-yl)acetamide

Molecular Formula

C16H25N3O4S

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C16H25N3O4S/c1-18-10-8-13(9-11-18)17-16(20)12-19(24(3,21)22)14-6-4-5-7-15(14)23-2/h4-7,13H,8-12H2,1-3H3,(H,17,20)

InChI Key

HFANFLSLGVUMTR-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C

Canonical SMILES

CN1CCC(CC1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.